4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate
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Overview
Description
4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of nitro, imino, and dichlorobenzoate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method includes the condensation of 2-methylbenzaldehyde with 2-nitroaniline to form the imine intermediate. This intermediate is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imine group can be reduced to an amine.
Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The nitro and imino groups can participate in redox reactions, while the dichlorobenzoate group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
- 4-((E)-[(4-Methylphenyl)imino]methyl)phenol
Uniqueness
4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse interactions and reactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H14Cl2N2O4 |
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Molecular Weight |
429.2 g/mol |
IUPAC Name |
[4-[(2-methylphenyl)iminomethyl]-2-nitrophenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C21H14Cl2N2O4/c1-13-4-2-3-5-18(13)24-12-14-6-9-20(19(10-14)25(27)28)29-21(26)16-8-7-15(22)11-17(16)23/h2-12H,1H3 |
InChI Key |
ZZSHEWYVSIWKPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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